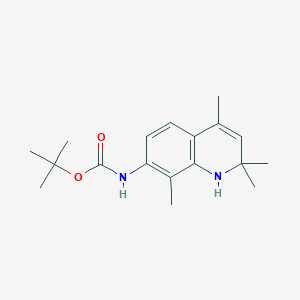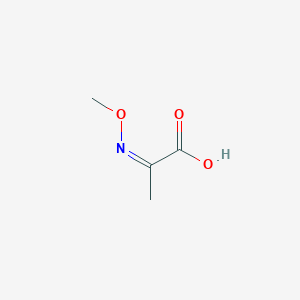
(S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate” is a chemical compound with the following structural formula:
(S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate
This compound belongs to the class of pyrrolidine derivatives and contains an ester functional group. The “S” configuration indicates that the chiral center has the (S)-stereoisomer configuration.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of “(S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate.” One common method involves the reaction of (S)-proline with ethyl chloroformate. The reaction proceeds as follows:
Reaction Conditions:
Industrial Production Methods:
Análisis De Reacciones Químicas
Reactions and Major Products: “(S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate” can undergo various chemical reactions:
Hydrolysis: Treatment with aqueous acid or base leads to hydrolysis of the ester group, yielding the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The chlorocarbonyl group can be substituted with other nucleophiles (e.g., amines, alcohols) to form new derivatives.
Common reagents and conditions:
- Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH).
- Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Substitution: Various nucleophiles (e.g., amines, alcohols).
Major products:
- Hydrolysis: (S)-Proline-2-carboxylic acid and ethanol.
- Reduction: (S)-Ethyl 1-(hydroxymethyl)pyrrolidine-2-carboxylate.
Aplicaciones Científicas De Investigación
“(S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate” finds applications in:
Peptide Synthesis: As a building block for peptide synthesis due to its proline-derived structure.
Medicinal Chemistry: Exploration of proline-based compounds for drug development.
Chiral Catalysts: Use as a chiral auxiliary or ligand in asymmetric synthesis.
Mecanismo De Acción
The exact mechanism of action depends on the specific application. the proline-derived structure suggests potential interactions with enzymes, receptors, or other biomolecules.
Comparación Con Compuestos Similares
“(S)-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate” shares similarities with other proline derivatives, such as ®-proline-based compounds. Its uniqueness lies in its (S)-configuration and ester functionality.
Similar compounds:
- ®-Ethyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate
- Other proline derivatives with varying substituents
Propiedades
Número CAS |
86050-92-2 |
|---|---|
Fórmula molecular |
C8H12ClNO3 |
Peso molecular |
205.64 g/mol |
Nombre IUPAC |
ethyl (2S)-1-carbonochloridoylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H12ClNO3/c1-2-13-7(11)6-4-3-5-10(6)8(9)12/h6H,2-5H2,1H3/t6-/m0/s1 |
Clave InChI |
GXGIAWVNSILRTK-LURJTMIESA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CCCN1C(=O)Cl |
SMILES canónico |
CCOC(=O)C1CCCN1C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![((3AS,4R,6S,7R,7aS)-7-acetoxy-2,2-dimethyl-6-(phenylthio)tetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methyl acetate](/img/structure/B12867593.png)

![1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-3-methylbutan-2-ol](/img/structure/B12867609.png)

![2-Bromobenzo[d]oxazole-6-carbaldehyde](/img/structure/B12867614.png)


![cis-3a-Fluoro-5-isopropyl-N-methyl-4-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxamide](/img/structure/B12867632.png)


![7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B12867654.png)
